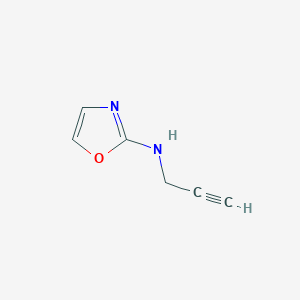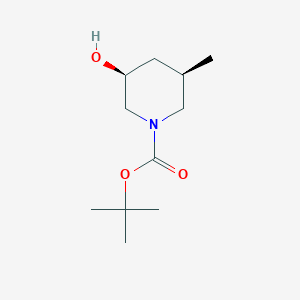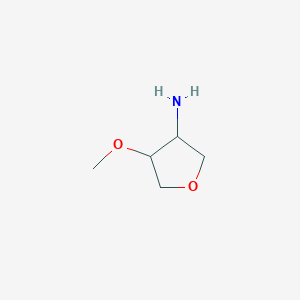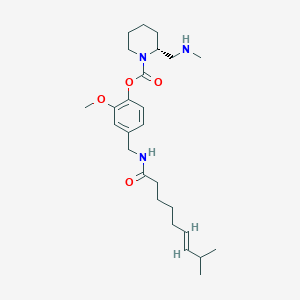
2-Amino-2-(pyrrolidin-3-YL)acetic acid 2hcl
Übersicht
Beschreibung
2-Amino-2-(pyrrolidin-3-YL)acetic acid 2hcl, also known as pyrrolidin-3-ylglycine, is a chemical compound with the CAS Number: 1521451-92-2 . It has a molecular weight of 144.17 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids involves the condensation of substituted 2-aminopyridines with α-halo ketones, followed by the introduction of a carboxymethyl function into the structure of the resulting imidazo[1,2-a]pyridine .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H12N2O2/c9-6(10)4-8-5-1-2-7-3-5/h5,7-8H,1-4H2,(H,9,10) . This indicates the presence of a pyrrolidine ring, an amino group, and an acetic acid moiety in the molecule.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Construction of γ-Aminobutyric Acid Analogues : 2-(pyrrolidine-3-yl)acetic acid derivatives, which include 2-Amino-2-(pyrrolidin-3-YL)acetic acid 2hcl, are synthesized as cyclic γ-aminobutyric acid analogues. Key steps involve intermolecular [2+2]-photocycloaddition and fragmentation reactions of cyclobutane moieties (Petz et al., 2019).
Approach to Diastereomerically Pure Pyrrolidinones : This chemical is used in the synthesis of 1,3,4-trisubstituted pyrrolidin-2-ones. The process involves oxidative cyclisation, leading to the synthesis of biologically active amino acids, including pyrrolidineacetic acid in enantiomerically pure forms (Galeazzi et al., 1996).
Biological Applications
GABA Transport Inhibitors : 2-substituted pyrrolidine-2-yl-acetic acid derivatives are used in designing GABA transport inhibitors. These compounds show significant potencies and selectivity for specific GABA transporter proteins (Steffan et al., 2015).
Sphingosine-1-Phosphate Receptor Agonists : Derivatives of this compound, such as 2-aryl(pyrrolidin-4-yl)acetic acids, have been synthesized and evaluated for their biological activities as agonists of S1P receptors. These compounds are found to lower lymphocyte counts and possess good pharmacokinetic properties (Yan et al., 2006).
Chemical Properties and Structural Analysis
Crystal Structure Studies : The compound's derivatives are analyzed for their molecular properties using DFT and quantum chemical calculations, which include assessments of the highest occupied molecular orbital (HOMO) and lowest unoccupied orbital (LUMO) energies (Bouklah et al., 2012).
Synthesis of Complex Structures : The compound is involved in the synthesis of complex structures like (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, indicating its versatility in organic synthesis and structural studies (Chui et al., 2004).
Eigenschaften
IUPAC Name |
2-amino-2-pyrrolidin-3-ylacetic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.2ClH/c7-5(6(9)10)4-1-2-8-3-4;;/h4-5,8H,1-3,7H2,(H,9,10);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBJVOBXDWYSLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(C(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(R)-5-bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B3324555.png)






![tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate](/img/structure/B3324612.png)

